molecular formula C12H17BrClN B2464463 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride CAS No. 1427380-24-2

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride

Cat. No.: B2464463
CAS No.: 1427380-24-2
M. Wt: 290.63
InChI Key: SZBSWFNULJRSRF-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, which is further substituted with a methyl group

Scientific Research Applications

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Safety and Hazards

The compound has been classified with the hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)piperidine hydrochloride: Similar structure but lacks the methyl group.

    4-(3-Bromophenoxy)piperidine hydrochloride: Contains an ether linkage instead of a direct bromophenyl group.

    4-(3-Bromophenyl)-4-ethylpiperidine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is unique due to the presence of both the bromophenyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new chemical entities and the study of their biological effects.

Properties

IUPAC Name

4-(3-bromophenyl)-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBSWFNULJRSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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